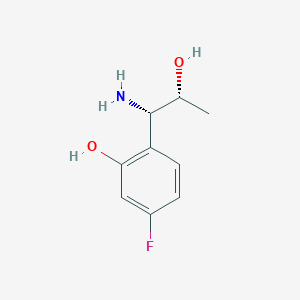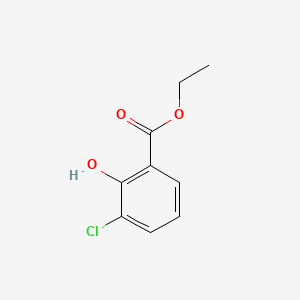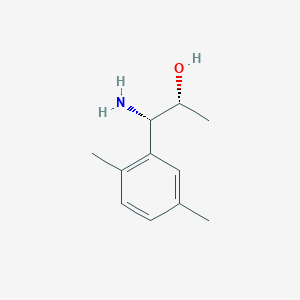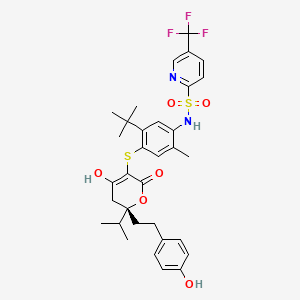
2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides and amines.
Attachment of Functional Groups: The various functional groups, including the tert-butyl, hydroxyphenethyl, and isopropyl groups, are attached through substitution and addition reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can be used to introduce new groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for specific diseases.
Industry: Its chemical properties may make it useful in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism by which (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate conversion.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could influence various biochemical pathways, altering cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide include:
N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide: A non-stereoisomeric analog.
N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide: A compound with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological and chemical properties not found in its analogs.
Properties
CAS No. |
263842-59-7 |
|---|---|
Molecular Formula |
C33H37F3N2O6S2 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
N-[5-tert-butyl-4-[[(2S)-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C33H37F3N2O6S2/c1-19(2)32(14-13-21-7-10-23(39)11-8-21)17-26(40)29(30(41)44-32)45-27-15-20(3)25(16-24(27)31(4,5)6)38-46(42,43)28-12-9-22(18-37-28)33(34,35)36/h7-12,15-16,18-19,38-40H,13-14,17H2,1-6H3/t32-/m0/s1 |
InChI Key |
IWGCWLPKGZMQET-YTTGMZPUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(C[C@@](OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)

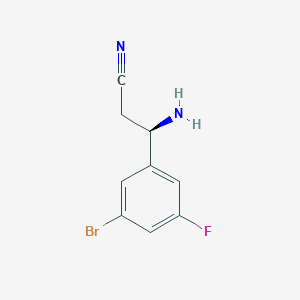


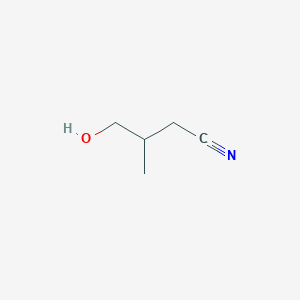
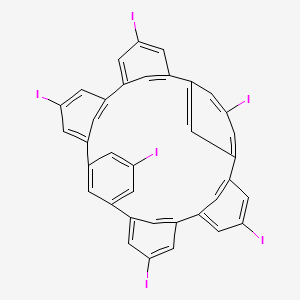
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
